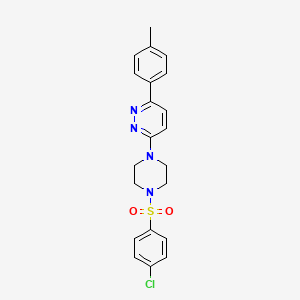

![molecular formula C24H21N3O3S2 B2706947 (Z)-N-(3-烯丙基-6-磺酰基苯并[d]噻唑-2(3H)-基亚甲基)-4-苄基苯甲酰胺 CAS No. 865176-53-0](/img/structure/B2706947.png)

(Z)-N-(3-烯丙基-6-磺酰基苯并[d]噻唑-2(3H)-基亚甲基)-4-苄基苯甲酰胺

货号 B2706947

CAS 编号:

865176-53-0

分子量: 463.57

InChI 键: MOJXCBBLRFYWAJ-LCUIJRPUSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities .

Synthesis Analysis

While the exact synthesis of this compound is not available, benzothiazole derivatives are often synthesized via cyclization of 2-aminobenzenethiols . The presence of the allyl group suggests that an allylation reaction may be involved in its synthesis .Molecular Structure Analysis

The molecule contains a benzothiazole core, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The presence of the allyl group could introduce some stereochemical considerations due to its ability to exist in different conformations .Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions. For instance, they can undergo 1,3-dipolar cycloaddition reactions to form triazole derivatives .科学研究应用

- This compound exhibits interesting reactivity due to its conjugated system and functional groups. Researchers have explored its behavior in solvent-dependent reactions, such as regio- and stereo-selective reactions with 3-formylchromones and 2-aminobenzothiazoles . These reactions yield imines and 2-alkoxy-3-enamines, with selectivity for the Z-isomer. Additionally, 2-alkoxy-3-enamines undergo transacetalization with various alcohols. Notably, these reactions occur without the need for external catalysts, making them cost-effective and environmentally friendly.

- The compound’s π-conjugated system makes it suitable for photocatalysis. Researchers have explored visible light-induced radical allylic silylation of allyl acetates and chlorides using organophotocatalysis. This metal-free approach synthesizes functionalized allylsilanes, eliminating the need for metal reagents or catalysts . The compound’s unique structure contributes to its reactivity in these transformations.

- N-benzyl-2-methyl-4-nitroaniline (BNA), a derivative of this compound, has been studied for its nonlinear optical (NLO) properties. Researchers investigated the influence of polar protic and aprotic solvents on BNA crystal growth. Solvent choice significantly affects crystal morphology and quality. BNA crystals grown from specific polar aprotic solvents exhibited higher terahertz (THz) efficiency, highlighting the importance of solvent selection in NLO materials .

- Boronic acids and their esters, including compounds like this one, are relevant for drug design and neutron capture therapy. However, their stability in water remains a challenge. Researchers have explored the susceptibility to hydrolysis of phenylboronic pinacol esters, emphasizing the need for stability-enhancing modifications . While not directly about this compound, the insights apply to related structures.

Organic Synthesis and Chemical Reactions

Photocatalysis and Functionalization

Crystal Growth and Nonlinear Optical Properties

Drug Design and Stability

未来方向

属性

IUPAC Name |

4-benzyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3S2/c1-2-14-27-21-13-12-20(32(25,29)30)16-22(21)31-24(27)26-23(28)19-10-8-18(9-11-19)15-17-6-4-3-5-7-17/h2-13,16H,1,14-15H2,(H2,25,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJXCBBLRFYWAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2706865.png)

![1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2706868.png)

![N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2706869.png)

![1'-(4-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2706870.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2706876.png)

![Methyl (E)-4-[(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2706878.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2706884.png)

![4-(azepan-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2706885.png)